
Gln-Phe-Tyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gln-Phe-Tyr is a tripeptide composed of the amino acids glutamine, phenylalanine, and tyrosine Tripeptides like this compound are important in various biological processes and have significant roles in protein synthesis and function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gln-Phe-Tyr typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (tyrosine) to a solid resin. The amino acids are then sequentially added in the desired order (phenylalanine followed by glutamine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group using trifluoroacetic acid (TFA) to allow the next amino acid to be added .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Gln-Phe-Tyr can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by peroxidases.
Reduction: Reduction reactions are less common for this tripeptide but can involve the reduction of disulfide bonds if present.
Substitution: The phenolic hydroxyl group of tyrosine can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of peroxidase enzymes.
Substitution: Nitration can be achieved using nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Dityrosine formation.
Substitution: Nitrated tyrosine derivatives.
Applications De Recherche Scientifique
Gln-Phe-Tyr has several applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Potential therapeutic applications due to its involvement in cellular signaling and metabolic pathways.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques such as HPLC
Mécanisme D'action
The mechanism of action of Gln-Phe-Tyr involves its interaction with specific molecular targets and pathways. The phenylalanine and tyrosine residues are known to participate in hydrophobic interactions and hydrogen bonding, respectively. These interactions are crucial for the peptide’s binding to receptors and enzymes. The glutamine residue can form hydrogen bonds and contribute to the overall stability of the peptide-receptor complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gln-Phe-Trp: Similar tripeptide with tryptophan instead of tyrosine.
Gln-Phe-Val: Contains valine instead of tyrosine.
Gln-Phe-Leu: Contains leucine instead of tyrosine.
Uniqueness
Gln-Phe-Tyr is unique due to the presence of the tyrosine residue, which imparts specific chemical reactivity and biological activity. The phenolic hydroxyl group of tyrosine allows for unique post-translational modifications, such as phosphorylation, which are not possible with other amino acids .
Propriétés
Formule moléculaire |
C23H28N4O6 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H28N4O6/c24-17(10-11-20(25)29)21(30)26-18(12-14-4-2-1-3-5-14)22(31)27-19(23(32)33)13-15-6-8-16(28)9-7-15/h1-9,17-19,28H,10-13,24H2,(H2,25,29)(H,26,30)(H,27,31)(H,32,33)/t17-,18-,19-/m0/s1 |
Clé InChI |
ZVQZXPADLZIQFF-FHWLQOOXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


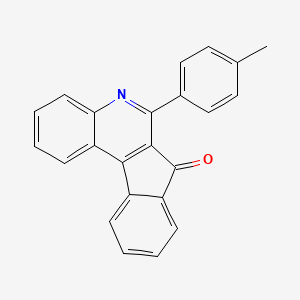
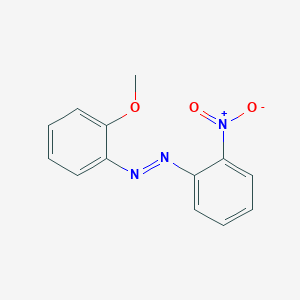
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
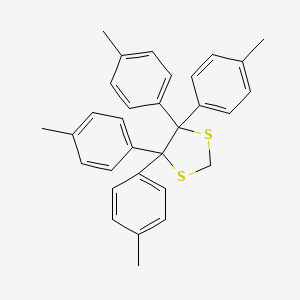

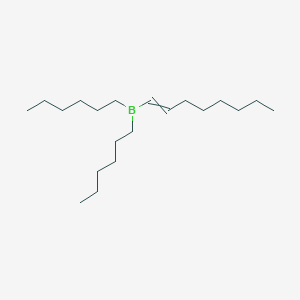
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
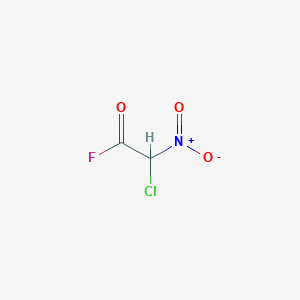


![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
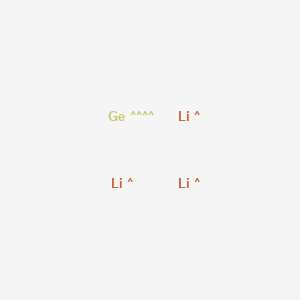
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
